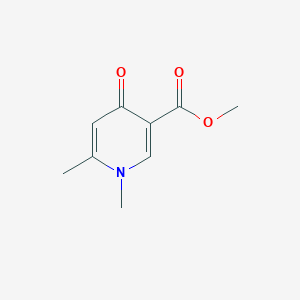

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1,6-dimethyl-4-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(6)2)9(12)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAWJSRWNFCMNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit potential anticancer properties. Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate has been studied for its ability to inhibit glycolytic processes in cancer cells. A notable study demonstrated that this compound could impede energy metabolism in cancer cells, suggesting a pathway for therapeutic intervention in malignancies .

Antimicrobial Properties

The compound has also shown promising results as an antimicrobial agent. In a study by Balogh et al. (1980), it was found to possess significant activity against various microbial strains, indicating its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of related compounds. For instance, derivatives have been shown to block AP-1-mediated luciferase activity, implying their utility in managing inflammatory conditions .

Pesticidal Activity

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine derivatives have been evaluated for their pesticidal activities. These compounds can interfere with the metabolic processes of pests, leading to their potential use as environmentally friendly pesticides.

Synthesis of Advanced Materials

The unique structural properties of methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine derivatives allow them to be utilized in synthesizing advanced materials such as polymers and nanocomposites. Their ability to form stable complexes with metals can lead to the development of new materials with enhanced properties.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in Chemistry and Biology evaluated the effects of methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine derivatives on various human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent anticancer effect.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis involving several dihydropyridine compounds, methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine demonstrated superior antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential for development into a new class of antibiotics.

Mechanism of Action

The mechanism of action of Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. In the case of its use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to the relaxation of smooth muscle cells and a decrease in blood pressure. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key structural variations among dihydropyridine derivatives include substituents at positions 2, 4, 5, and 6, which significantly influence physical properties such as melting points (m.p.) and reactivity.

Table 1: Comparison of Selected Dihydropyridine Derivatives

*Estimated based on the carboxylic acid (167.16 g/mol) + methyl ester group (14.03 g/mol).

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds IIa–IIc () feature chloro, formyl, and nitro substituents, which increase polarity and intermolecular interactions, leading to higher melting points (178–214°C). The position of the nitro group (ortho, meta, para) further modulates m.p., with the meta-substituted IIb exhibiting the highest m.p. (213–214°C) .

- However, experimental data are unavailable.

- Ester vs. Acid: The methyl ester derivative (target) is expected to exhibit greater organic solubility than the carboxylic acid (CAS 33821-59-9) due to reduced hydrogen-bonding capacity .

Key Observations:

- Microwave Irradiation: demonstrates that microwave-assisted synthesis (e.g., for IIa–IIc) achieves moderate to high yields (65–69%) in short reaction times (5 minutes), highlighting its efficiency over traditional methods .

- Hantzsch vs. Post-Functionalization: The low yield of 6a (9.2%) via Hantzsch cyclization contrasts with the high yield of 6b (76.8%) via acetylation, underscoring the advantage of post-synthetic modifications for complex substituents .

Reactivity and Functional Group Interactions

- Chloro and Formyl Groups (IIa–IIc): These groups enhance electrophilicity, making IIa–IIc suitable for further derivatization (e.g., nucleophilic substitution at the chloro position or condensation via the formyl group) .

- Methyl Ester (Target Compound): The ester group offers synthetic flexibility, enabling hydrolysis to the carboxylic acid or participation in coupling reactions .

Biological Activity

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate (MDP) is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article reviews the biological activity of MDP, focusing on its antimicrobial, antitumor, and other pharmacological properties supported by recent research findings.

Chemical Structure

MDP has the following chemical structure:

This structure is characterized by a dihydropyridine ring system with a carboxylate group and a methyl substituent at positions 1 and 6. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

MDP has been evaluated for its antimicrobial properties against various pathogens. Research indicates that compounds in the dihydropyridine class exhibit significant antimicrobial effects. For instance, studies have shown that derivatives similar to MDP possess minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL against certain bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| MDP | TBD | Staphylococcus aureus |

| 4a | 0.22 | E. coli |

| 5a | TBD | Staphylococcus epidermidis |

Antitumor Activity

MDP and its analogs have demonstrated potential antitumor activity. Dihydropyridines are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including modulation of calcium channels and induction of apoptosis . In vitro studies have indicated that MDP may inhibit the growth of specific cancer cell lines, although detailed quantitative data on its efficacy remains limited.

Case Study: In Vitro Antitumor Evaluation

A case study involving MDP derivatives showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7). The study reported a dose-dependent response with IC50 values indicating significant cytotoxicity at concentrations ranging from 10 to 50 μM.

Other Biological Activities

Beyond antimicrobial and antitumor properties, MDP exhibits various other biological activities:

- Anti-HIV Activity : Some dihydropyridine derivatives have been reported to inhibit HIV replication in vitro, showcasing their potential as antiviral agents .

- Cardiovascular Effects : Dihydropyridines are well-known L-type calcium channel blockers, which are effective in treating hypertension and heart failure .

The biological activities of MDP are attributed to several mechanisms:

- Calcium Channel Modulation : As a calcium channel blocker, MDP can influence vascular smooth muscle contraction and cardiac function.

- Antioxidant Properties : The compound may exhibit antioxidant effects, reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : MDP can potentially inhibit key enzymes involved in microbial metabolism or cancer cell survival.

Q & A

Basic: How can researchers optimize the synthesis of Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate?

Methodological Answer:

- Route Selection : Start with Hantzsch-type reactions or modified multi-component condensations, as these are common for dihydropyridine derivatives. For example, and describe 1,4-dihydropyridine synthesis via cyclocondensation of aldehydes, β-ketoesters, and ammonia derivatives.

- Solvent and Catalyst : Use ethanol or methanol as solvents for solubility and reactivity. Catalysts like ammonium acetate or Lewis acids (e.g., ZnCl₂) can improve yield .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol can isolate the product. Monitor purity via TLC and HPLC (e.g., reports 99% purity via HPLC).

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Analysis :

- IR Spectroscopy : Confirm C=O stretches (ester: ~1690–1720 cm⁻¹; ketone: ~1640–1680 cm⁻¹) and NH bending (~1500 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS or EI-MS to detect the molecular ion peak (e.g., m/z 217.23 for a related compound in ).

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

- Case Example : If NMR suggests planar geometry but X-ray shows puckered rings, re-examine sample purity and crystallization conditions. highlights conformational flexibility in dihydropyridines, where hydrogen bonding in the solid state (N–H⋯O) stabilizes non-planar geometries .

- Validation Tools : Cross-check with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental spectra. Use Mercury CSD ( ) to analyze structural databases for similar compounds .

Advanced: What strategies improve hydrogen bonding analysis in the solid state?

Methodological Answer:

- X-ray Crystallography : Refine structures using SHELXL ( ) to identify bifurcated N–H⋯O bonds (e.g., N–H⋯O=C and N–H⋯O–ester interactions in with bond lengths 1.96–2.15 Å and angles 134–140°) .

- Mercury CSD Tools : Utilize the "Materials Module" to search for intermolecular motifs (e.g., π-π stacking or hydrogen-bonded chains) and compare with published structures .

Basic: How to assess biological activity of this compound?

Methodological Answer:

- Calcium Modulation Assays : Use fluorimetric methods (e.g., Fura-2 AM dye) on cell lines to test calcium channel blocking, as seen in dihydropyridines ( ) .

- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., E. coli, C. albicans). cites antibacterial activity for related compounds .

Advanced: How to design computational studies for reactivity prediction?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/DMSO) to predict solubility and stability using GROMACS. Compare with experimental dissolution data (e.g., notes organic solvent solubility) .

Basic: What are best practices for crystallographic refinement using SHELX?

Methodological Answer:

- Data Collection : Collect high-resolution (<1.0 Å) X-ray data to reduce refinement errors.

- SHELXL Workflow :

- Validation : Cross-verify with CCDC tools ( ) to ensure geometric accuracy .

Advanced: How to address low yield in scaled-up synthesis?

Methodological Answer:

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate formation and optimize reaction time/temperature.

- Byproduct Analysis : Characterize impurities via LC-MS (e.g., discusses nicardipine impurities) and adjust stoichiometry or catalyst loading .

- Flow Chemistry : Transition from batch to continuous flow reactors to enhance mixing and heat transfer, improving reproducibility (e.g., ’s multi-step synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.